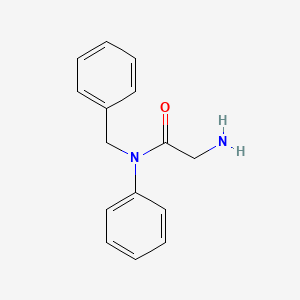![molecular formula C20H18N2O2 B7459343 N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide, also known as AMN082, is a small molecule that has been extensively studied for its potential applications in scientific research. AMN082 is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
Wirkmechanismus
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is a selective agonist of the mGluR7 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This mechanism of action is thought to underlie the neuroprotective effects of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide, as it reduces the excitotoxicity that can lead to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to modulate the immune system. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to increase the release of dopamine in the brain, which may underlie its potential applications in treating drug addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide in lab experiments is its selectivity for the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to be stable and to have a long half-life, which makes it suitable for use in in vivo experiments. One of the limitations of using N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide. One area of interest is its potential applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in treating drug addiction and depression. Additionally, there is interest in developing more potent and selective agonists of the mGluR7 receptor that may have even greater therapeutic potential.
Synthesemethoden
The synthesis method of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide involves the reaction of 4-methylnaphthalene-1-carboxylic acid with acetic anhydride and 4-aminophenylacetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide. The yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been studied for its potential applications in treating drug addiction and depression.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-7-12-19(18-6-4-3-5-17(13)18)20(24)22-16-10-8-15(9-11-16)21-14(2)23/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALBVANJCFJINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)